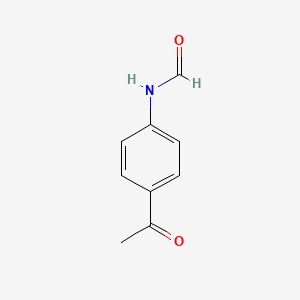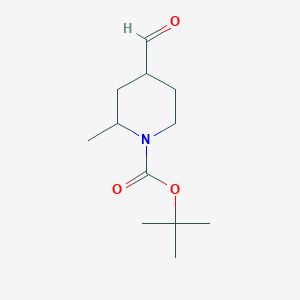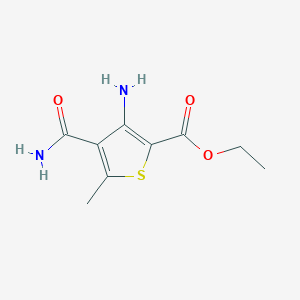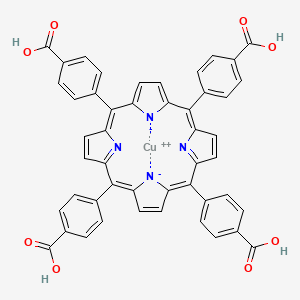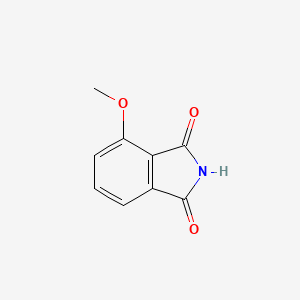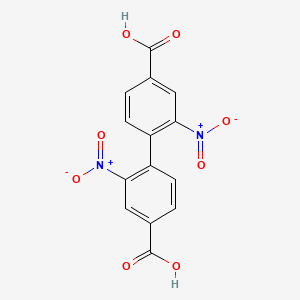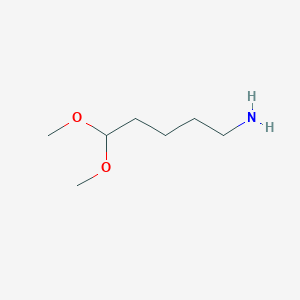
4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide
Vue d'ensemble
Description
4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide (4-CUMQ) is a novel compound that has recently been studied for its potential applications in scientific research. It is a synthetic molecule that has a unique structure and an interesting mechanism of action. 4-CUMQ has been found to have several biochemical and physiological effects on various biological systems, and it has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
- “E57KPC57F2” exhibits promising anti-cancer properties. Researchers are investigating its role in inhibiting specific kinases involved in tumor growth and angiogenesis. It may serve as a targeted therapy for various cancers, including thyroid, liver, and renal cell carcinoma .
Cancer Treatment and Targeted Therapy
Mécanisme D'action
Target of Action
E57KPC57F2, also known as DescyclopropylLenvatinib or ME-88, is a receptor tyrosine kinase inhibitor . It primarily targets the vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . These receptors play a crucial role in angiogenesis, a process that allows the growth of new blood vessels from pre-existing vessels, which is essential for tumor growth and metastasis.
Mode of Action
E57KPC57F2 interacts with its targets (VEGF receptors) by inhibiting their kinase activities . This inhibition prevents the activation of the VEGF signaling pathway, which is responsible for promoting angiogenesis. By blocking this pathway, E57KPC57F2 can effectively reduce the growth and spread of cancer cells.
Biochemical Pathways
The primary biochemical pathway affected by E57KPC57F2 is the VEGF signaling pathway . This pathway is crucial for angiogenesis, and its inhibition leads to reduced blood supply to the tumor, thereby limiting its growth and spread. The drug may also affect other pathways implicated in tumor growth and progression, including the fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET .
Pharmacokinetics
Based on the pharmacokinetics of lenvatinib, a similar compound, it can be inferred that e57kpc57f2 is likely to be well-absorbed following oral administration . It is expected to be metabolized extensively prior to excretion . Exposure to E57KPC57F2 is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .
Result of Action
The inhibition of VEGF receptors by E57KPC57F2 results in the reduction of angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor. This leads to a decrease in tumor growth and potentially causes tumor shrinkage .
Action Environment
The action, efficacy, and stability of E57KPC57F2 can be influenced by various environmental factors. These include the physiological environment of the tumor (such as hypoxia or acidity), the presence of other medications, and the patient’s overall health status. For instance, patients with impaired liver function may have increased exposure to E57KPC57F2, necessitating dose adjustments .
Propriétés
IUPAC Name |
4-[4-(carbamoylamino)-3-chlorophenoxy]-7-methoxyquinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4/c1-26-16-8-14-10(7-11(16)17(20)24)15(4-5-22-14)27-9-2-3-13(12(19)6-9)23-18(21)25/h2-8H,1H3,(H2,20,24)(H3,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVQYBKTDGVCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide | |
CAS RN |
417719-51-8 | |
| Record name | 4-(4-((Aminocarbonyl)amino)-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417719518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-((AMINOCARBONYL)AMINO)-3-CHLOROPHENOXY)-7-METHOXY-6-QUINOLINECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57KPC57F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



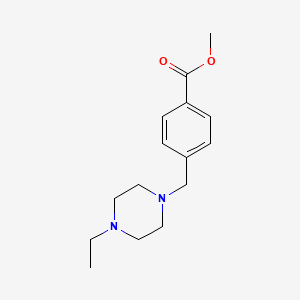
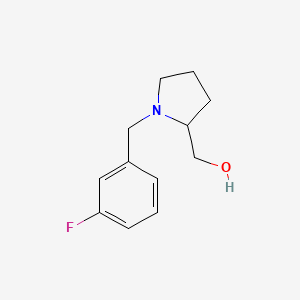
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3136413.png)
